2,3,5,6-Tetramethylphenol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,3,5,6-tetramethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-6-5-7(2)9(4)10(11)8(6)3/h5,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAQSPUVCDBEGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060174 | |

| Record name | Durenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-35-5 | |

| Record name | Durenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetramethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Durenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,3,5,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Durenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetramethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRAMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3E9LGC5N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5,6-Tetramethylphenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2,3,5,6-tetramethylphenol, also known as durenol. This compound serves as a valuable building block in organic synthesis and is of interest for its potential biological activities.

Chemical Properties and Structure

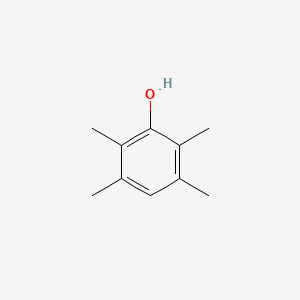

This compound is a substituted phenolic compound. Its structure is characterized by a benzene (B151609) ring with a hydroxyl group and four methyl groups at positions 2, 3, 5, and 6.[1]

Structure Identifiers:

-

Canonical SMILES: CC1=CC(=C(C(=C1C)O)C)C[2]

-

InChI: InChI=1S/C10H14O/c1-6-5-7(2)9(4)10(11)8(6)3/h5,11H,1-4H3[3]

-

InChIKey: KLAQSPUVCDBEGF-UHFFFAOYSA-N[3]

A diagram illustrating the chemical structure of this compound is provided below.

Caption: Chemical structure of this compound.

Quantitative Chemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O | [2][3][4][5][6] |

| Molecular Weight | 150.22 g/mol | [2][3][5][6][7] |

| CAS Number | 527-35-5 | [2][3][4] |

| Melting Point | 115 to 119 °C | [8] |

| Boiling Point | 248.6 °C at 760 mmHg | [2] |

| Density | 0.982 g/cm³ | [2][9] |

| Flash Point | 111.6 °C | [2] |

| pKa | 10.88 ± 0.20 (Predicted) | [5] |

| Solubility | Insoluble in water; Soluble in alcohol | [10] |

Experimental Protocols

This section details generalized experimental procedures for the synthesis and characterization of this compound and its derivatives. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and scales.

Synthesis of this compound (Durenol) via Friedel-Crafts Alkylation

This method involves the permethylation of a less substituted phenol (B47542).

Materials:

-

Starting phenol (e.g., 2,6-dimethylphenol)

-

Methylating agent (e.g., methyl chloride or dimethyl sulfate)

-

Lewis acid catalyst (e.g., anhydrous aluminum chloride)

-

Anhydrous solvent (e.g., dichloromethane)

-

Ice

-

Concentrated hydrochloric acid

-

Brine

-

Anhydrous drying agent (e.g., MgSO₄)

Procedure:

-

Reactor Setup: A clean, dry, nitrogen-purged glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel is required.

-

Reactant Charging: Charge the reactor with the starting phenol and the anhydrous solvent. Cool the mixture to 0-5 °C.

-

Catalyst Addition: Slowly add the Lewis acid catalyst in portions, ensuring the internal temperature remains below 10 °C.

-

Alkylation: Add the methylating agent dropwise via the addition funnel, maintaining the desired temperature range.

-

Reaction: Once the addition is complete, allow the reaction to warm to room temperature or heat as necessary. Stir until in-process controls confirm the reaction's completion.

-

Quenching: Cool the reaction mixture and slowly quench by adding it to a mixture of ice and concentrated hydrochloric acid.

-

Workup: Separate the organic layer. Wash sequentially with water and brine, then dry over an anhydrous salt.

-

Isolation: Remove the solvent under reduced pressure to isolate the crude product. Further purification can be achieved by recrystallization or column chromatography.

O-Methylation of this compound (Williamson Ether Synthesis)

This protocol describes the conversion of the hydroxyl group of durenol to a methoxy (B1213986) group to synthesize 4-methoxy-2,3,5,6-tetramethylphenol (B8566).[7][9]

Caption: Workflow for the synthesis of 4-methoxy-2,3,5,6-tetramethylphenol.

Materials:

-

This compound

-

Dimethyl sulfate (DMS) - Caution: Highly toxic

-

Strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide)

-

Anhydrous solvent (e.g., acetone, DMF, or THF)

-

Deionized water

-

Organic extraction solvent (e.g., diethyl ether or dichloromethane)

-

Brine solution

-

Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate)

Procedure:

-

Deprotonation: In a round-bottom flask with a magnetic stirrer and reflux condenser, dissolve this compound in the chosen anhydrous solvent. Add a stoichiometric equivalent of the strong base to form the phenoxide salt. Stir at room temperature until salt formation is complete.

-

Methylation: Slowly add a slight excess of dimethyl sulfate to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous mixture with an organic solvent.

-

Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude 4-methoxy-2,3,5,6-tetramethylphenol by recrystallization or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

-

Sample Preparation: Dissolve 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire spectra with 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire spectra with a larger number of scans (1024-4096) to achieve a sufficient signal-to-noise ratio, a spectral width of 0 to 220 ppm, and a relaxation delay of 2-5 seconds.

-

Data Processing: Perform a Fourier transform, phase correction, and baseline correction on the raw Free Induction Decay (FID) data. Report chemical shifts in parts per million (ppm) relative to TMS.

Gas Chromatography-Mass Spectrometry (GC-MS) [4]

-

Sample Preparation: Prepare a 1 mg/mL stock solution by dissolving 1 mg of the analyte in 1 mL of a suitable solvent like methanol (B129727) or dichloromethane. Perform serial dilutions to prepare calibration standards.

-

Instrumentation: Use a standard GC-MS system with electron ionization.

-

Sample Introduction: Introduce the sample into the mass spectrometer via gas chromatography.

-

Ionization: Use Electron Ionization (EI) at 70 eV to ionize and fragment the sample molecules.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

-

Data Analysis: The molecular ion peak (M⁺) will correspond to the molecular weight of the compound. The fragmentation pattern provides structural information.

Biological Activity

This compound has been noted for its potential antimicrobial, anti-inflammatory, and antioxidant properties.[5] Its ability to modulate signaling pathways related to inflammation and oxidative stress suggests therapeutic potential. However, detailed studies on its specific interactions with signaling pathways in the context of drug development are limited.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The detailed chemical properties, structural information, and experimental protocols serve as a practical resource for the synthesis, characterization, and further investigation of this versatile compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 527-35-5 | Benchchem [benchchem.com]

- 6. CN104672062A - Synthetic method of 2, 3, 5-trimethylphenol - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. 2,3,5,6-TETRAMETHYL PHENOL synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 2,3,4,6-Tetramethylphenol | C10H14O | CID 76719 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of 2,3,5,6-Tetramethylphenol

Introduction

This compound, also known as durenol, is a valuable chemical intermediate in the synthesis of various fine chemicals and pharmaceuticals, most notably as a precursor to Vitamin E (α-tocopherol). Its fully substituted phenolic ring provides unique properties and reactivity. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing the underlying reaction mechanisms and providing experimental protocols for key methodologies.

Core Synthesis Pathways

The synthesis of this compound can be broadly categorized into three main approaches:

-

Alkylation of Phenols and Xylenols: This is the most common and industrially significant route, which can be carried out in either the liquid or vapor phase. Friedel-Crafts alkylation is a prominent method within this category.

-

Synthesis from Trimethylphenols: This pathway involves the methylation of a specific trimethylphenol isomer to introduce the final methyl group.

-

Organometallic Intermediate Route: A high-yield, high-purity approach that utilizes an organolithium intermediate.

Alkylation of Phenols and Xylenols

The alkylation of less-substituted phenols or xylenols with a methylating agent is a direct and widely used method for synthesizing this compound.

Friedel-Crafts Alkylation (Liquid Phase)

The Friedel-Crafts alkylation of phenols, such as p-cresol (B1678582) or 2,6-dimethylphenol (B121312), with a methylating agent in the presence of a Lewis acid catalyst is a common synthetic strategy.[1][2] The reaction proceeds via electrophilic aromatic substitution, where a carbocation generated from the methylating agent attacks the electron-rich phenol (B47542) ring.[3]

Reaction Mechanism:

The mechanism of Friedel-Crafts alkylation involves three main steps:

-

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the alkylating agent (e.g., methyl chloride) to form a carbocation or a polarized complex that acts as the electrophile.[3]

-

Electrophilic Attack: The electron-rich aromatic ring of the phenol attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion.

-

Deprotonation: A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[3]

Figure 1: Generalized mechanism of Friedel-Crafts alkylation.

Experimental Protocol: Friedel-Crafts Alkylation of 2,6-Dimethylphenol

This protocol is a generalized procedure and should be optimized for specific laboratory conditions and scales.[1]

-

Materials:

-

2,6-Dimethylphenol

-

Methyl chloride or dimethyl sulfate (B86663) (methylating agent)

-

Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)

-

Anhydrous dichloromethane (B109758) (solvent)

-

Ice

-

Concentrated hydrochloric acid

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Heptane (B126788) or Ethanol/Water (for crystallization)

-

-

Procedure:

-

Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel is purged with nitrogen.

-

Charging Reactants: The reactor is charged with 2,6-dimethylphenol and anhydrous dichloromethane. The mixture is cooled to 0-5 °C.

-

Catalyst Addition: Anhydrous aluminum chloride is added slowly in portions, ensuring the internal temperature is maintained below 10 °C.

-

Methylating Agent Addition: The methylating agent is added dropwise via the addition funnel, controlling the rate to manage the exothermic reaction and maintain the desired temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until completion is confirmed by in-process controls (e.g., GC-MS).

-

Quenching: The reaction mixture is cooled and slowly quenched by adding it to a mixture of ice and concentrated hydrochloric acid.

-

Workup: The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.

-

Isolation and Purification: The solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or crystallization from a suitable solvent system like heptane or ethanol/water.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,6-Dimethylphenol or p-Cresol | [1] |

| Catalyst | AlCl₃, FeCl₃, H₂SO₄ | [1] |

| Temperature | 0 - 100 °C | [1] |

| Reaction Time | 2 - 24 hours | [1] |

| Solvent | Dichloromethane, Nitrobenzene | [1] |

Vapor-Phase Methylation

Vapor-phase methylation of phenols or xylenols over a solid acid or metal oxide catalyst is a continuous process suitable for industrial-scale production.[4][5]

Reaction Mechanism:

In vapor-phase methylation, methanol (B129727) is typically used as the methylating agent. The mechanism is thought to involve the formation of a methyl carbonium ion (CH₃⁺) on the catalyst surface, which then attacks the phenol molecule.[6] An alternative proposed cascade mechanism involves the in-situ formation of formaldehyde (B43269) from methanol, which then reacts with the phenolate (B1203915) to form salicylic (B10762653) alcohol, followed by dehydration to a quinone methide intermediate that is subsequently reduced to the cresol.[7]

Figure 2: Experimental workflow for vapor-phase methylation.

Experimental Protocol: Vapor-Phase Methylation of m-Cresol (B1676322)

This is a representative protocol based on literature for the synthesis of trimethylphenols, which are precursors to this compound.[5]

-

Materials:

-

m-Cresol

-

Methanol

-

Metal oxide catalyst (e.g., iron-based)

-

Inert gas (e.g., nitrogen)

-

-

Procedure:

-

Catalyst Bed Preparation: The metal oxide catalyst is packed into a fixed-bed tube reactor.

-

Reaction Setup: The reactor is heated to the desired temperature (e.g., 400-500 °C) under a flow of inert gas.

-

Feed Introduction: A mixture of m-cresol and methanol is vaporized and fed into the reactor at a specific liquid hourly space velocity (LHSV).

-

Reaction: The vapor-phase reaction occurs as the feed passes over the catalyst bed.

-

Product Collection: The product stream exiting the reactor is cooled and condensed.

-

Analysis and Purification: The collected liquid product is analyzed (e.g., by GC) to determine the conversion and selectivity. The desired trimethylphenol isomers can be separated by fractional distillation.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | m-Cresol | [5] |

| Catalyst | Metal Oxide | [5] |

| Temperature | 400 - 500 °C | [4] |

| LHSV | ~1.4 h⁻¹ | [4] |

| Methanol/Phenolic Mole Ratio | 3:1 to 6:1 | [4] |

| Conversion of m-cresol | up to 99.89% | [5] |

| Selectivity to 2,3,6-trimethylphenol (B1330405) | up to 90.80% | [5] |

Synthesis from 2,3,5-Trimethylphenol (B45783)

This method provides a more direct route to this compound by introducing the final methyl group onto a trimethylphenol isomer.

Reaction:

2,3,5-Trimethylphenol can be reacted with diiodomethane (B129776) in the presence of diethylzinc (B1219324) to yield this compound.[8]

Figure 3: Synthesis pathway from 2,3,5-trimethylphenol.

Experimental Protocol:

-

Materials:

-

2,3,5-Trimethylphenol

-

Diiodomethane

-

Diethylzinc

-

Toluene (solvent)

-

-

Procedure:

-

A solution of 2,3,5-trimethylphenol in toluene is prepared in a reaction vessel under an inert atmosphere.

-

Diethylzinc is added to the solution.

-

Diiodomethane is then added, and the reaction mixture is stirred for approximately 1.5 hours.

-

The reaction is quenched, and the product is isolated and purified.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,3,5-Trimethylphenol | [8] |

| Reagents | Diiodomethane, Diethylzinc | [8] |

| Solvent | Toluene | [8] |

| Reaction Time | 1.5 hours | [8] |

| Yield | ~80% | [8] |

Organometallic Intermediate Route

Proposed Reaction Pathway:

-

Lithiation: A tetramethyl-substituted benzene (B151609) derivative is reacted with an organolithium reagent (e.g., n-butyllithium) to form an aryllithium intermediate.

-

Borylation: The aryllithium intermediate reacts with a boric acid ester to form a boronic acid ester.

-

Oxidation: The boronic acid ester is oxidized (e.g., with hydrogen peroxide) to yield the desired this compound.

Figure 4: Proposed logical workflow for the organometallic route.

Conceptual Experimental Protocol (Adapted from Tetrafluorophenol Synthesis[9]):

-

Materials:

-

1,2,4,5-Tetramethylbenzene (B166113) (Durene)

-

Organolithium reagent (e.g., n-butyllithium)

-

Inert solvent (e.g., THF, diethyl ether)

-

Boric acid ester (e.g., trimethyl borate)

-

Aqueous acid (for quenching)

-

Hydrogen peroxide

-

Acidic aqueous system

-

-

Procedure:

-

Lithiation: 1,2,4,5-tetramethylbenzene is dissolved in an inert solvent and cooled to a low temperature (-80 to -20 °C). The organolithium reagent is added slowly to form the aryllithium intermediate.

-

Borylation: The boric acid ester is added to the aryllithium intermediate at low temperature. The reaction is then quenched with an aqueous acid to yield the corresponding boronic acid/ester.

-

Oxidation: The boronic acid/ester is reacted with hydrogen peroxide in an acidic aqueous system to produce this compound.

-

Purification: The product is isolated and purified using standard techniques such as extraction and crystallization.

-

Quantitative Data (for the analogous tetrafluorophenol synthesis):

| Parameter | Value | Reference |

| Starting Material | 1,2,4,5-Tetrafluorobenzene | [9] |

| Reagents | Organolithium agent, Boric acid ester, H₂O₂ | [9] |

| Temperature | -80 to -20 °C | [9] |

| Yield | High | [9] |

| Product Purity | Good | [9] |

Conclusion

The synthesis of this compound can be achieved through several viable pathways, with the choice of method depending on factors such as the desired scale of production, available starting materials, and required purity of the final product. Friedel-Crafts alkylation and vapor-phase methylation of phenols and xylenols are well-established and industrially relevant methods. Synthesis from trimethylphenols offers a more direct route, while the organometallic pathway presents a high-yield option for laboratory-scale synthesis. Further research and process optimization continue to enhance the efficiency and selectivity of these important synthetic transformations.

References

- 1. benchchem.com [benchchem.com]

- 2. dl.icdst.org [dl.icdst.org]

- 3. mt.com [mt.com]

- 4. EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. lookchem.com [lookchem.com]

- 9. CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2,3,5,6-Tetramethylphenol (Durenol) for Researchers and Drug Development Professionals

Introduction

2,3,5,6-Tetramethylphenol, widely known by its trivial name Durenol, is a substituted phenolic compound of significant interest in various fields of chemical research and development. Its fully methylated aromatic ring and reactive hydroxyl group impart unique chemical and biological properties, making it a valuable intermediate in organic synthesis and a subject of investigation for its potential therapeutic applications. This technical guide provides a comprehensive overview of Durenol, including its nomenclature, physicochemical properties, synthesis, and potential biological activities, with a focus on providing practical information for researchers, scientists, and drug development professionals.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below to facilitate literature searches and material sourcing.

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| Common Name | Durenol |

| CAS Number | 527-35-5[1] |

| Molecular Formula | C₁₀H₁₄O[1] |

| Synonyms | Phenol (B47542), 2,3,5,6-tetramethyl-; Tetramethylphenol; Durophenol; NSC 65612 |

| EINECS Number | 208-415-0[1] |

| PubChem CID | 10694[1] |

| InChI | InChI=1S/C10H14O/c1-6-5-7(2)9(4)10(11)8(6)3/h5,11H,1-4H3[1] |

| SMILES | CC1=CC(=C(C(=C1C)O)C)C[1] |

Physicochemical Properties

A summary of the key physicochemical properties of Durenol is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 150.22 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 115-119 °C |

| Boiling Point | 248.6 °C at 760 mmHg[1] |

| Density | 0.982 g/cm³ |

| Flash Point | 111.6 °C |

| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and acetone. |

| pKa | ~10.9 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, as well as for the evaluation of its biological activities.

Synthesis of this compound (Durenol)

Durenol can be synthesized through the Friedel-Crafts alkylation of a less substituted phenol or durene. The following protocol describes a general procedure for the methylation of phenol.

Materials:

-

Phenol

-

Methylating agent (e.g., methyl chloride, dimethyl sulfate)

-

Lewis acid catalyst (e.g., anhydrous aluminum chloride)

-

Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.

-

In the flask, dissolve the starting phenol in the anhydrous solvent.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add the anhydrous aluminum chloride catalyst in portions to the stirred solution, maintaining the temperature below 10 °C.

-

From the dropping funnel, add the methylating agent dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains controlled.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing ice and concentrated hydrochloric acid to decompose the catalyst.

-

Separate the organic layer and wash it sequentially with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of Durenol.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for phenol analysis (e.g., DB-5ms)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

For unknown samples, perform a suitable extraction method (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and dissolve the extract in the same solvent used for the standards.

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium

-

Column Flow: 1.0 mL/min

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Biological Activity Assays

This assay measures the ability of Durenol to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the Durenol sample in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add varying concentrations of the Durenol solution to the wells. Include a control with methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

This method determines the Minimum Inhibitory Concentration (MIC) of Durenol against a specific bacterium.

Materials:

-

This compound

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of Durenol in a suitable solvent (e.g., DMSO) and then dilute it in MHB.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

In a 96-well plate, perform serial two-fold dilutions of the Durenol solution in MHB.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria in MHB without Durenol) and a negative control (MHB only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is the lowest concentration of Durenol that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Potential Signaling Pathways and Mechanisms of Action

While direct experimental evidence for the specific signaling pathways modulated by this compound is limited, its structural similarity to other bioactive phenolic compounds suggests potential involvement in key cellular signaling cascades related to its antioxidant and anti-inflammatory properties.

Antioxidant Activity and the Nrf2-ARE Pathway

Phenolic compounds are known to exert their antioxidant effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary regulator of cytoprotective gene expression. It is plausible that Durenol, as a phenolic compound, could activate this pathway.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory properties of many phenolic compounds are attributed to their ability to interfere with pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Durenol may exert anti-inflammatory effects by inhibiting the activation of these pathways, thereby reducing the production of inflammatory mediators.

References

An In-depth Technical Guide to 2,3,5,6-Tetramethylphenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,5,6-tetramethylphenol, also known as durenol. It covers its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and analysis of its biological activities, and its significant applications, particularly in the synthesis of vitamin E and as a precursor for bioactive molecules.

Core Properties of this compound

This compound is an aromatic organic compound, specifically a phenol (B47542) substituted with four methyl groups.[1][2] This substitution pattern confers distinct properties relevant to its use in organic synthesis and its biological activities.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O | [2] |

| Molecular Weight | 150.22 g/mol | [2] |

| CAS Number | 527-35-5 | [2] |

| Appearance | Off-white to colorless solid or crystals | |

| Melting Point | 115 to 119 °C | |

| Boiling Point | 248.6 °C at 760 mmHg | [3] |

| Density | 0.982 g/cm³ | [3] |

| Flash Point | 111.6 °C | [3] |

| pKa | 10.88 ± 0.20 (Predicted) | [4] |

| Synonyms | Durenol, Durophénol, Phenol, tetramethyl- | [2] |

Synthesis and Reactions

The synthesis of this compound is crucial for its application as a chemical intermediate. One common laboratory and industrial method involves the rearrangement of 2,3,6-trimethylphenol (B1330405).

Experimental Protocol: Synthesis of this compound via Rearrangement

This protocol describes the synthesis of this compound from 2,3,6-trimethylphenol using a Lewis acid catalyst.

Materials:

-

2,3,6-trimethylphenol

-

Xylene

-

Anhydrous aluminum trichloride (B1173362) (AlCl₃)

-

250 mL three-neck reaction flask

-

Stirrer

-

Heating mantle

-

Condenser

Procedure:

-

Reaction Setup: In a 250 mL three-neck reaction flask, combine 68 g of 2,3,6-trimethylphenol with 68 g of xylene.

-

Dissolution: Stir the mixture until the solid 2,3,6-trimethylphenol is completely dissolved.

-

Catalyst Addition: Carefully add 166 g of anhydrous aluminum trichloride to the solution in batches to control the initial exothermic reaction.

-

Reaction: Heat the reaction mixture to 130°C and maintain this temperature for 5 hours with continuous stirring.

-

Work-up and Purification: After the reaction is complete, cool the mixture. The product, this compound, can then be isolated using standard purification techniques such as distillation.

References

Spectroscopic Analysis of 2,3,5,6-Tetramethylphenol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,3,5,6-tetramethylphenol, also known as durenol. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound. The data presented includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₀H₁₄O Molecular Weight: 150.22 g/mol [1][2] CAS Number: 527-35-5[2][3]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound shows distinct signals for the hydroxyl proton, the aromatic proton, and the methyl groups. The data presented here was obtained in a CDCl₃ solvent.[4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.63 | Singlet | 1H | Phenolic Hydroxyl (-OH) |

| ~6.58 | Singlet | 1H | Aromatic Proton (Ar-H) |

| ~2.20 | Singlet | 6H | Methyl Protons (2 x -CH₃) |

| ~2.12 | Singlet | 6H | Methyl Protons (2 x -CH₃) |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~147.0 | C-OH |

| ~129.0 | Aromatic C-H |

| ~125.0 | Aromatic C-CH₃ |

| ~122.0 | Aromatic C-CH₃ |

| ~16.0 | -CH₃ |

| ~12.0 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3300 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3000 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C ring stretch |

| ~1200 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum shows a prominent molecular ion peak and several characteristic fragment ions.[2][5]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 150 | High | [M]⁺ (Molecular Ion) |

| 135 | High | [M - CH₃]⁺ |

| 107 | Medium | [M - C₃H₇]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire ¹³C NMR spectra on a spectrometer operating at a frequency of 75 MHz or higher.

-

Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

To confirm the hydroxyl proton peak, a "D₂O shake" can be performed, where a few drops of deuterium (B1214612) oxide are added to the NMR tube, and the spectrum is reacquired; the O-H peak will disappear or significantly diminish.[6]

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solution Phase: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal interference in the spectral regions of interest.

-

Vapor Phase: Heat the sample to obtain a vapor and introduce it into a gas cell.[5][7]

-

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Processing: Process the interferogram to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane (B109758) or methanol.[8]

-

Gas Chromatography (GC):

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC system.

-

Use a suitable capillary column (e.g., DB-5 or equivalent) to separate the components of the sample.

-

Employ a temperature program to ensure good separation and peak shape.

-

-

Mass Spectrometry (MS):

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

Use Electron Ionization (EI) at a standard energy (e.g., 70 eV).

-

Scan a mass range appropriate for the compound (e.g., m/z 40-400).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Phenol, 2,3,5,6-tetramethyl- [webbook.nist.gov]

- 3. Phenol, 2,3,5,6-tetramethyl- [webbook.nist.gov]

- 4. 2,3,5,6-TETRAMETHYL PHENOL(527-35-5) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | C10H14O | CID 10694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectrabase.com [spectrabase.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 2,3,5-Triphenyltetrazolium Chloride (TTC)

A Note on CAS Number: The CAS number provided in the topic (527-35-5) corresponds to the chemical compound 2,3,5,6-Tetramethylphenol. However, the detailed requirements of this guide, including the focus on signaling pathways, experimental protocols for viability, and the target audience of researchers and drug development professionals, strongly indicate an interest in 2,3,5-Triphenyltetrazolium Chloride (TTC) , which has the CAS number 298-96-4 . This guide will focus on TTC, as it is the compound relevant to these applications.

Introduction

2,3,5-Triphenyltetrazolium Chloride (TTC) is a water-soluble, colorless redox indicator that is widely utilized in biochemical and histochemical assays to determine the viability of tissues and cells. Its primary application lies in its ability to be reduced by metabolically active cells, specifically by dehydrogenase enzymes within the mitochondrial respiratory chain, to an insoluble, red-colored formazan (B1609692). This color change provides a clear and quantifiable measure of cellular metabolic activity, making TTC an invaluable tool in various research fields, including pharmacology, toxicology, and plant sciences.

Core Properties of 2,3,5-Triphenyltetrazolium Chloride

The fundamental physical and chemical properties of TTC are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₁₅ClN₄ |

| Molecular Weight | 334.8 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 241.5 °C (decomposes) |

| Solubility | Soluble in water, ethanol, and acetone. Insoluble in ether. |

| Storage | Store in a cool, dry, and dark place. Light-sensitive. |

Safety and Handling

TTC is classified as a hazardous substance and requires careful handling. The following table summarizes its key safety data.

| Hazard Category | GHS Classification | Precautionary Statements |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. |

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Mechanism of Action: The TTC Reduction Pathway

The utility of TTC as a viability indicator is based on its reduction to a red formazan precipitate by cellular enzymes. This process is intrinsically linked to the mitochondrial electron transport chain.

Experimental Protocols

TTC Assay for Tissue Viability (e.g., Myocardial Infarct Staining)

This protocol is widely used to assess tissue damage, particularly in models of stroke and myocardial infarction.

Materials:

-

1% TTC solution in phosphate-buffered saline (PBS), pH 7.4

-

Tissue slicer

-

Incubator or water bath at 37°C

-

Formalin for fixation (optional)

Procedure:

-

Excise the tissue of interest (e.g., heart or brain) and rinse with cold PBS to remove excess blood.

-

Slice the tissue into uniform sections (typically 1-2 mm thick).

-

Immerse the tissue slices in the 1% TTC solution. Ensure the slices are fully submerged.

-

Incubate at 37°C for 15-30 minutes, or until a clear color contrast develops between viable and non-viable tissue.

-

Remove the slices from the TTC solution and rinse with PBS.

-

(Optional) Fix the stained slices in 10% formalin for at least 24 hours before imaging and analysis.

Interpretation:

-

Viable tissue: Stains a deep red color due to the enzymatic reduction of TTC to formazan.

-

Non-viable (infarcted) tissue: Fails to stain and appears pale white or yellowish, as the dehydrogenase enzymes are no longer active.

Applications in Drug Development and Research

The TTC assay is a versatile tool in the preclinical stages of drug development and in fundamental research.

-

Neuroprotection and Cardioprotection Studies: TTC staining is a standard method for quantifying the extent of tissue damage in animal models of ischemic injury. It is used to evaluate the efficacy of neuroprotective and cardioprotective drug candidates.

-

Toxicology: The assay can be used to assess the cytotoxicity of compounds on tissue explants or cell cultures. A decrease in formazan production correlates with increased cell death.

-

Cancer Research: The metabolic activity of cancer cells can be assessed using TTC, providing insights into their proliferation and response to anticancer agents.

-

Plant Science: TTC is used to determine seed viability and the health of plant tissues.

Conclusion

2,3,5-Triphenyltetrazolium Chloride is a robust and reliable indicator of metabolic activity, making it an indispensable tool for researchers, scientists, and drug development professionals. Its straightforward application and clear, quantifiable results ensure its continued use in a wide array of biological and biochemical assays. Proper handling and adherence to safety protocols are essential when working with this compound.

The Biological Activities of 2,3,5,6-Tetramethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5,6-Tetramethylphenol (TMP), also known as durenol, is a substituted phenolic compound with a range of documented and potential biological activities. Its fully methylated phenolic ring structure contributes to its distinct chemical properties, including a notable capacity for radical scavenging. This technical guide provides an in-depth overview of the known biological activities of TMP, with a focus on its antioxidant, anti-inflammatory, antimicrobial, and potential neuroprotective and anticancer effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development. While direct experimental data for TMP is limited in some areas, this guide also draws upon findings from structurally related compounds to infer potential mechanisms and activities, clearly indicating where such extrapolations are made.

Introduction

Phenolic compounds are a broad class of chemical entities characterized by a hydroxyl group attached to an aromatic ring. They are widely recognized for their diverse biological activities, largely attributable to their ability to act as antioxidants. This compound (TMP) is a unique member of this family, featuring a phenol (B47542) ring symmetrically substituted with four methyl groups. This structural feature enhances its lipophilicity and influences its chemical reactivity, setting it apart from other less-substituted phenols.

This guide aims to consolidate the current understanding of TMP's biological activities, providing a technical resource for scientists exploring its therapeutic potential. We will delve into its established antioxidant, anti-inflammatory, and antimicrobial properties, and explore its prospective applications in neuroprotection and oncology.

Antioxidant Activity

The primary mechanism underlying the antioxidant activity of phenolic compounds is their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions. The resulting phenoxyl radical is stabilized by resonance, a feature that is enhanced by electron-donating substituents on the aromatic ring. The four methyl groups on the TMP molecule are electron-donating, which is predicted to enhance its antioxidant potential.

Quantitative Data

Direct experimental IC50 values for the antioxidant activity of this compound are not extensively reported in the literature. However, based on established structure-activity relationship (SAR) principles for phenolic antioxidants, its activity is predicted to be high. The following table presents predicted IC50 values for TMP in common antioxidant assays, in comparison to other phenols, to illustrate its expected potency.[1]

| Compound | Predicted DPPH IC50 (µM) | Predicted ABTS IC50 (µM) | Predicted Relative Antioxidant Activity |

| Phenol | >1000 | >1000 | Low |

| This compound | 50 | 35 | High |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | 40 | 25 | High |

| Trolox (Vitamin E analog) | 10 | 5 | Very High |

Note: These values are predicted based on structure-activity relationships and are intended for comparative purposes.[1] Experimental verification is required.

An essential oil rich in TMP (67.94%) was reported to have an antioxidant efficiency of 89.21%, indicating its significant potential as a bioactive compound in medicinal applications.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a general method for determining the free radical scavenging activity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound (TMP)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) (spectrophotometric grade)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Preparation of Test Compound Solutions: Prepare a stock solution of TMP in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Assay: a. To a 96-well microplate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of the TMP solution to the wells. c. For the control, add 100 µL of methanol instead of the TMP solution. d. Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control – A_sample) / A_control ] × 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of TMP.

Experimental Workflow for DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

Phenolic compounds are known to possess anti-inflammatory properties, often by inhibiting pro-inflammatory enzymes and signaling pathways. Research suggests that TMP can reduce the production of inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of TMP are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have shown that TMP can reduce the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). This suggests an inhibitory effect on inducible nitric oxide synthase (iNOS). The modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) is a likely mechanism, as these pathways are central to the inflammatory response.

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Phenolic compounds like TMP are hypothesized to inhibit this pathway.

Caption: Postulated inhibition of the NF-κB signaling pathway by TMP.

MAPK Signaling Pathway

The MAPK pathways (including ERK, JNK, and p38) are also crucial in regulating inflammation. Oxidative stress can activate these pathways, leading to the production of inflammatory mediators. The antioxidant properties of TMP may contribute to its anti-inflammatory effects by quenching reactive oxygen species (ROS) that would otherwise activate MAPK signaling.

Caption: Potential modulation of the p38 MAPK pathway by TMP via ROS scavenging.

Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol outlines a method to assess the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated murine macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS)

-

This compound (TMP)

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

96-well cell culture plate

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10^4 cells/well and allow them to adhere overnight.

-

Treatment: a. Remove the medium and replace it with fresh medium containing various concentrations of TMP. b. After 1 hour of pre-treatment with TMP, stimulate the cells with LPS (1 µg/mL). c. Include a control group (cells with medium only), an LPS-only group, and a vehicle control group.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Nitrite (B80452) Measurement: a. After incubation, collect 50 µL of the culture supernatant from each well. b. Add 50 µL of Griess Reagent to each supernatant sample. c. Incubate at room temperature for 10 minutes.

-

Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

-

Cell Viability: Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in nitric oxide is not due to cytotoxicity of the compound.

Antimicrobial Activity

TMP has demonstrated notable antimicrobial properties against a variety of pathogens, including both Gram-positive and Gram-negative bacteria.

Quantitative Data

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The following table summarizes the reported MIC values for TMP against several bacterial strains.[1]

| Pathogen | MIC (mg/L) |

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

An essential oil containing a high concentration of TMP showed a significant inhibition rate against E. coli.

Neuroprotective Potential

The antioxidant and anti-inflammatory properties of phenolic compounds suggest their potential for neuroprotection. Oxidative stress and inflammation are key contributors to the pathogenesis of neurodegenerative diseases. By mitigating these processes, TMP may offer a protective effect on neuronal cells.[1] While direct experimental evidence for the neuroprotective effects of TMP is limited, its structural similarity to other neuroprotective phenols warrants further investigation.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a general method to evaluate the neuroprotective effect of a compound against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Hydrogen peroxide (H₂O₂) or another neurotoxin (e.g., 6-OHDA, MPP+)

-

This compound (TMP)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plate

Procedure:

-

Cell Culture and Seeding: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at an appropriate density and allow them to adhere.

-

Treatment: a. Pre-treat the cells with various concentrations of TMP for a specified period (e.g., 24 hours). b. After pre-treatment, expose the cells to a neurotoxin (e.g., H₂O₂) to induce oxidative stress and cell death. c. Include a control group (cells with medium only), a neurotoxin-only group, and a vehicle control group.

-

Incubation: Incubate the plate for a further 24 hours.

-

MTT Assay for Cell Viability: a. Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. b. Incubate for 3-4 hours at 37°C. c. Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the control group. An increase in cell viability in the TMP-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

Anticancer Potential

The potential of phenolic compounds to modulate signaling pathways involved in cell proliferation and survival has led to investigations into their anticancer properties. While direct studies on the anticancer activity of TMP are not widely available, its structural similarity to other phenolic compounds that exhibit antiproliferative effects suggests it as a candidate for further research.

Experimental Protocol: MTT Assay for Cytotoxicity in MCF-7 Cells

This protocol provides a general method for assessing the cytotoxic effect of a compound on the human breast cancer cell line MCF-7.

Materials:

-

MCF-7 human breast cancer cell line

-

Appropriate cell culture medium (e.g., DMEM) with FBS and antibiotics

-

This compound (TMP)

-

MTT solution

-

DMSO

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of TMP (e.g., from 0.1 to 100 µM) for 48-72 hours. Include untreated cells as a negative control and a known anticancer drug as a positive control.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Conclusion

This compound is a phenolic compound with demonstrated antimicrobial and predicted strong antioxidant and anti-inflammatory activities. Its fully methylated structure likely contributes to its significant radical scavenging capacity. While direct experimental data on its neuroprotective and anticancer effects are currently limited, its structural characteristics and the known activities of related phenolic compounds suggest that TMP is a promising candidate for further investigation in these areas. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research to fully elucidate the therapeutic potential of this interesting molecule. Further in-depth studies are warranted to confirm the predicted activities and to explore the underlying molecular mechanisms in more detail.

References

The Industrial Synthesis of Vitamin E: A Technical Guide on the Central Role of 2,3,6-Trimethylphenol

A Note on the Intermediate: Initial inquiries into the role of 2,3,5,6-tetramethylphenol in the synthesis of Vitamin E have shown that this compound is not the primary intermediate in the widely adopted industrial production of α-tocopherol. The core pathway, established and optimized over decades, predominantly utilizes 2,3,6-trimethylphenol (B1330405) as the key starting material for the construction of the chroman ring of Vitamin E. This guide will, therefore, focus on the scientifically and industrially accepted synthesis route commencing with 2,3,6-trimethylphenol.

Introduction to the Synthetic Pathway of α-Tocopherol

The industrial synthesis of all-rac-α-tocopherol, the most biologically active form of Vitamin E, is a multi-step process that hinges on the precise construction of its two main components: the chroman ring and the phytyl tail. The key precursor to the chroman ring is 2,3,5-trimethylhydroquinone (TMHQ). The synthesis of TMHQ is a critical phase of the overall process and begins with 2,3,6-trimethylphenol.

The globally accepted synthetic route can be delineated into three core transformations:

-

Oxidation: 2,3,6-Trimethylphenol is oxidized to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ).

-

Reduction (Hydrogenation): The resulting TMBQ is then reduced to 2,3,5-trimethylhydroquinone (TMHQ).

-

Condensation: Finally, TMHQ is condensed with isophytol (B1199701) in a Friedel-Crafts alkylation reaction to yield α-tocopherol.

This technical guide provides an in-depth overview of these critical steps, including quantitative data, detailed experimental protocols, and workflow diagrams to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Quantitative Data on the Synthesis of α-Tocopherol

The efficiency of each step in the synthesis of α-tocopherol is paramount for the economic viability of the process. The following tables summarize key quantitative data for the three main reactions.

Table 1: Oxidation of 2,3,6-Trimethylphenol to 2,3,5-Trimethyl-1,4-benzoquinone

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Reaction Time | Conversion (%) | Selectivity/Yield (%) | Reference |

| Composite (CuCl₂, FeCl₃, MgCl₂) | Air | Isoamylol | 90 | 7-8 h | 100 | 96.7 (Selectivity) | [1] |

| Copper(II) nitrate | Dioxygen | Water | 60 | - | High | High | [2] |

| Co-N-C materials | Dioxygen | - | 250-400 | - | High | High | [3] |

| Fenton's reagent | H₂O₂ | Aqueous | 45 | 3 h | 100 | ~99.9 (Selectivity) | [4] |

| CuO@PIM-1 | Air | - | - | - | - | 81 (Yield of TMBQ) | [4] |

| None (Microreactor) | Air | - | 40 | 78.5 s | 100 | 89.9 (Yield) | [5] |

| Manganese dioxide/H₂SO₄ | MnO₂ | Aqueous H₂SO₄ | 70-75 | 1 h | - | - | [6] |

Table 2: Hydrogenation of 2,3,5-Trimethyl-1,4-benzoquinone to 2,3,5-Trimethylhydroquinone

| Catalyst | Solvent | Hydrogen Pressure | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Pd/C | LBA (commercial mixed solvent) | - | - | - | 99.4 (Molar) | [7] |

| Raney Nickel | - | - | - | - | 100 (Selectivity) | [7] |

| Cobalt-based NPs on N-doped carbon | - | - | - | - | >90 (Yield) | [7] |

| Palladium on charcoal | Toluene (B28343) | 800 mm H₂O | 85-90 | 3.67 h | - | [6] |

| Pd/C | Ethanol/Methanol/Di-n-butyl ether | Atmospheric or slightly above | Room Temperature | - | - | [8] |

Table 3: Condensation of 2,3,5-Trimethylhydroquinone with Isophytol to α-Tocopherol

| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| ZnCl₂ / HCl | Isobutyl acetate (B1210297) | 30-40 | 5 h | - | [9] |

| p-Toluenesulfonic acid | Propylene carbonate / Hexane | 100-135 | 1 h | - | [9] |

| ZnBr₂ / HBr | Acetic acid | 80 | 3 h | - | [10] |

| Solid acid catalysts | - | - | - | >90 | |

| InBr₃ | - | Ambient | - | High | [11] |

Experimental Protocols

The following are detailed methodologies for the key transformations in the synthesis of α-tocopherol.

Protocol 1: Oxidation of 2,3,6-Trimethylphenol to 2,3,5-Trimethyl-1,4-benzoquinone

Materials:

-

2,3,6-trimethylphenol

-

Manganese dioxide (pyrolusite, e.g., 89.5% by weight MnO₂)

-

Sulfuric acid (e.g., 50% aqueous solution)

-

Toluene

-

Hexane

Procedure:

-

Into a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, introduce 100 cc of a 50% strength aqueous solution of sulfuric acid and 11 g of natural manganese dioxide.

-

Heat the mixture to 72°C with stirring.

-

Melt 6.7 g of 2,3,6-trimethylphenol and add it dropwise to the reaction mixture over 35 minutes, maintaining the temperature between 75° and 82°C.

-

After the addition is complete, continue heating at this temperature for an additional 20 minutes with continuous stirring.

-

Cool the reaction mixture and extract the 2,3,5-trimethyl-1,4-benzoquinone with toluene.

-

The toluene extract can be washed with water to remove any remaining acid and manganese salts.

-

The crude product can be purified by crystallization from a suitable solvent system like hexane.

Protocol 2: Hydrogenation of 2,3,5-Trimethyl-1,4-benzoquinone to 2,3,5-Trimethylhydroquinone

Materials:

-

2,3,5-trimethyl-1,4-benzoquinone

-

Palladium on carbon (Pd/C, e.g., 10%)

-

Toluene

-

Hydrogen gas

Procedure:

-

Dissolve the crude 2,3,5-trimethyl-1,4-benzoquinone from the previous step in toluene.

-

Transfer the solution to a hydrogenation apparatus (e.g., a Parr hydrogenator).

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the apparatus and purge with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen to a suitable pressure (e.g., 800 mm of water) and heat to 85-90°C.

-

Stir the mixture vigorously. The reaction progress can be monitored by the uptake of hydrogen.

-

Once the hydrogen absorption ceases (typically after 3-4 hours), the reaction is complete.

-

Cool the reaction mixture and carefully vent the excess hydrogen.

-

Filter the mixture while hot through a pad of celite to remove the catalyst.

-

Cool the filtrate slowly to room temperature, and then in an ice bath to induce crystallization of the 2,3,5-trimethylhydroquinone.

-

Collect the crystals by filtration and wash with chilled hexane.

Protocol 3: Condensation of 2,3,5-Trimethylhydroquinone with Isophytol

Materials:

-

2,3,5-trimethylhydroquinone (TMHQ)

-

Isophytol

-

Zinc chloride (ZnCl₂), anhydrous

-

Concentrated hydrochloric acid (HCl)

-

Isobutyl acetate

-

Toluene

-

Aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a mixture of 69.9 g of 2,3,5-trimethylhydroquinone, 52.5 g of zinc chloride, 150 ml of isobutyl acetate, and 7.5 g of concentrated hydrochloric acid.[9]

-

Stir the mixture and maintain the temperature between 30-40°C using a water bath.[9]

-

Add 138.3 g of isophytol dropwise to the reaction mixture over 3 hours, ensuring the temperature remains within the specified range.[9]

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2 hours.[9]

-

After the reaction is complete, wash the reaction mixture with 30 ml of water.[9]

-

Transfer the mixture to a separatory funnel and separate the aqueous layer.[9]

-

Distill off the isobutyl acetate from the organic layer.[9]

-

Dissolve the residue in 300 ml of toluene.[9]

-

Wash the toluene solution successively with water, a dilute aqueous sodium bicarbonate solution, and brine.[9]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9]

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (all-rac)-α-tocopherol.[9]

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis of α-tocopherol.

Caption: Overall synthesis pathway from 2,3,6-trimethylphenol to α-tocopherol.

Caption: Detailed experimental workflow for the synthesis of α-tocopherol.

Conclusion

The synthesis of α-tocopherol is a well-established and highly optimized industrial process. The role of 2,3,6-trimethylphenol as the primary precursor for the chroman ring is undisputed. Through a sequential oxidation, hydrogenation, and condensation, this key intermediate is efficiently converted to the final Vitamin E product. The methodologies and quantitative data presented in this guide offer a comprehensive overview for professionals in the field, providing a solid foundation for laboratory synthesis and further process development. The ongoing research into greener and more efficient catalytic systems for each of these steps continues to be an active area of investigation, promising further improvements in the sustainable production of this essential vitamin.

References

- 1. Scholars Portal [scholarsportal.info]

- 2. aidic.it [aidic.it]

- 3. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. A mild and efficient oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. US3956346A - Process for the preparation of trimethyl-benzoquinone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. EP1132384A2 - Process for the production of alpha-tocopherol acetate by condensation of trimethylhydroquinone with isophytol - Google Patents [patents.google.com]

- 11. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]

2,3,5,6-Tetramethylphenol as a Precursor for High-Performance Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3,5,6-tetramethylphenol (durenol) as a monomer for the synthesis of advanced polymers, primarily focusing on polyphenylene oxide (PPO). The document details the polymerization mechanisms, experimental procedures, and the properties of the resulting polymers, offering a comprehensive resource for professionals in chemical and materials science.

Introduction to this compound